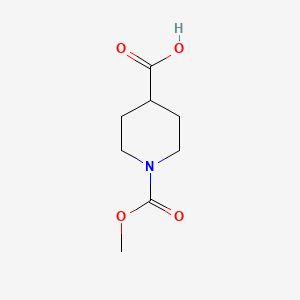

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Descripción

1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CAS: [provided in ]) is a piperidine derivative with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It features a methoxycarbonyl group (-COOCH₃) at the 1-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring. This compound is synthesized via a two-step process:

Propiedades

IUPAC Name |

1-methoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQGMCHKKYRKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363425 | |

| Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197585-42-5 | |

| Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Transfer Hydrogenation for Direct Functionalization

US8697876B2 describes the use of transfer hydrogenation with formaldehyde to methylate piperidine-4-carboxylic acid. While this method targets N-methylation, substituting formaldehyde with methyl formate or dimethyl carbonate could theoretically enable methoxycarbonyl group installation. However, this remains speculative and would require empirical validation.

Cyanohydrin Intermediate Route

CN102442937A employs hydrocyanic acid in a Strecker-type reaction to form cyano intermediates, which are later hydrolyzed to carboxylic acids. Adapting this approach, 4-piperidone could react with methyl chloroformate and hydrocyanic acid to yield 1-(methoxycarbonyl)-4-cyanopiperidine, followed by hydrolysis to the target compound. Challenges include controlling regioselectivity and avoiding over-hydrolysis.

Yield Optimization and Challenges

Catalytic Hydrogenation Efficiency

The palladium catalyst’s activity in the hydrogenation step is sensitive to impurities. Patent CN102174011A emphasizes catalyst recycling, noting that residual organic matter reduces efficacy. Filtration through celite and acid washing restore partial activity, but fresh catalyst is preferred for consistent yields.

Carbamate Formation Side Reactions

Competing acylation of the carboxylic acid group is a risk during methoxycarbonylation. Employing a bulky base (e.g., diisopropylethylamine) or low temperatures minimizes this side reaction. Additionally, stoichiometric control of methyl chloroformate ensures selective amine functionalization.

Analytical Characterization

Post-synthesis, the product is validated via:

- Melting Point : Expected range 150–160°C (decomposition).

- ¹H NMR (D₂O) : δ 1.50–1.70 (m, 2H, piperidine H-3, H-5), 2.30–2.50 (m, 2H, H-2, H-6), 3.10–3.30 (m, 1H, H-4), 3.65 (s, 3H, OCH₃), 4.00–4.20 (m, 2H, H-1, H-5).

- IR (KBr) : 1720 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, carboxylic acid).

Applications and Derivatives

1-(Methoxycarbonyl)piperidine-4-carboxylic acid serves as a precursor for peptidomimetics and kinase inhibitors. Its carbamate group enhances metabolic stability, while the carboxylic acid enables conjugation via amide or ester linkages. Derivatives highlighted in US8697876B2 demonstrate utility in antitumor agents, underscoring the compound’s pharmaceutical relevance.

Análisis De Reacciones Químicas

Types of Reactions

1-(Methoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

1-(Methoxycarbonyl)piperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is involved in the development of compounds targeting central nervous system disorders such as epilepsy and Parkinson's disease. The compound's ability to act as a building block for more complex molecules enhances its utility in drug development, particularly for new therapeutic agents that require high specificity and efficacy.

Case Study: Synthesis of Antidepressants

A notable application of this compound is in the synthesis of antidepressants. Research has demonstrated that derivatives of this compound exhibit significant activity against serotonin reuptake inhibitors (SSRIs), making them potential candidates for treating depression. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the successful synthesis of a series of piperidine derivatives, showcasing their pharmacological properties and potential therapeutic applications .

Organic Synthesis

Condensation Reactions

The compound is frequently utilized in condensation reactions, where it acts as a nucleophile. Its reactivity allows for the formation of various derivatives through reactions with aldehydes and ketones, leading to the synthesis of complex organic molecules. The use of this compound in these reactions is advantageous due to its stability and ease of manipulation under standard laboratory conditions.

Data Table: Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room Temperature, 24h |

| Mannich Reaction | 90 | Reflux in Ethanol |

| Acylation | 78 | DMF, EDC as Coupling Agent |

Cosmetic Formulation

Skin Care Applications

In the cosmetic industry, this compound is gaining attention for its potential use in skin care formulations. Its properties allow it to function as an effective moisturizing agent and skin conditioning agent. Research indicates that formulations containing this compound can enhance skin hydration and improve overall skin texture.

Case Study: Emulsion Formulation

A study conducted on topical formulations incorporating this compound demonstrated significant improvements in skin hydration levels compared to control formulations. The emulsion showed enhanced stability and sensory properties, making it suitable for commercial cosmetic products .

Mecanismo De Acción

The mechanism of action of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, it can interact with receptors and other proteins, modulating their activity and leading to physiological effects .

Comparación Con Compuestos Similares

Structural Modifications and Functional Groups

The following table summarizes key structural and physicochemical differences between 1-(methoxycarbonyl)piperidine-4-carboxylic acid and analogous compounds:

Physicochemical Properties

- Solubility : The methoxycarbonyl derivative exhibits moderate aqueous solubility (estimated Log S ≈ -0.37), whereas the ethoxy analogue is more lipophilic. Sulfonamide derivatives () show enhanced polarity due to sulfonyl groups, improving water solubility .

- Hydrogen Bonding : Pyridine-containing derivatives () have higher hydrogen bond acceptor counts (e.g., pyridine N), enhancing interaction with biological targets .

Actividad Biológica

1-(Methoxycarbonyl)piperidine-4-carboxylic acid (MPC) is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's structural characteristics, biological interactions, pharmacological properties, and relevant case studies.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 187.19 g/mol. The compound features a methoxycarbonyl group at the first position and a carboxylic acid group at the fourth position of the piperidine ring, which contributes to its reactivity and biological activity.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | Lacks methoxycarbonyl group |

| 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | C13H21NO6 | Contains tert-butoxycarbonyl group |

| 1-[2-(methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid | C13H15NO5S | Features a benzenesulfonyl moiety |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Key areas of biological activity include:

- Enzyme Inhibition : Studies have shown that MPC can inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.

- Receptor Binding : The compound has been investigated for its binding affinities to various receptors, suggesting potential roles in modulating receptor-mediated pathways.

Pharmacological Applications

This compound has been studied for its potential applications in treating various conditions:

- Cognitive Disorders : Due to its interaction with muscarinic receptors, MPC may have implications in treating cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders .

- Fibrinolysis Modulation : The compound has been proposed for use in conditions requiring modulation of fibrinolysis, such as heavy bleeding disorders and stroke .

- Wound Healing : Its properties may also support applications in enhancing wound healing and reducing blood loss during surgical procedures .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

-

A study demonstrated that MPC could significantly reduce cellular proliferation in cancer cell lines, indicating its potential as an anticancer agent. For instance, the growth inhibition concentration (GI50) values were reported as follows:

Table 2: GI50 Values of MPC in Cancer Cell Lines

Cell Line GI50 (μM) Human Renal Carcinoma A498 22.3 ± 1.5 Osteosarcoma SJSA-1 25.0 ± 0.8 Breast Cancer MDA-MB-231 26.6 ± 1.4 - Another research effort focused on the compound's role in modulating the ERK5 signaling pathway, which is implicated in various cellular processes including proliferation and survival . The findings suggest that MPC may serve as a lead compound for developing selective inhibitors targeting this pathway.

Q & A

Q. What are the established synthetic routes for 1-(methoxycarbonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Protection of the piperidine nitrogen using a methoxycarbonyl group via carbamate formation, often employing chloroformate derivatives under basic conditions (e.g., NaHCO₃) .

- Step 2 : Functionalization at the 4-position via carboxylation using CO₂ or cyanide hydrolysis, followed by acid workup .

- Key Variables : Temperature (e.g., 40–100°C for coupling reactions ), solvent choice (acetonitrile or dioxane for stability ), and catalysts (e.g., palladium acetate for cross-coupling ).

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents like EDC/HOAt ) and inert atmosphere use to minimize side reactions .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- Quality Control : Batch-specific certificates of analysis (CoA) from suppliers should include retention times, integration values, and spectral matches .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7.4) with sonication. Lower concentrations (<10 mM) often improve solubility .

- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the methoxycarbonyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Tools : Use DFT (Density Functional Theory) to calculate electrophilicity of the carboxyl group or steric hindrance around the piperidine ring .

- Parameters : Optimize geometry at the B3LYP/6-31G* level and compute Fukui indices to identify nucleophilic/electrophilic sites .

- Validation : Compare computed LogP (e.g., ~0.28 for similar piperidine derivatives ) with experimental HPLC retention times.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, consider:

- Dynamic Effects : Rotamers due to restricted rotation of the methoxycarbonyl group; use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift signals; re-dissolve in alternative solvents .

- Cross-Validation : Correlate with 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation with Ru-BINAP catalysts .

- Process Optimization :

| Parameter | Adjustment | Outcome |

|---|---|---|

| Reaction Scale | Pilot batch (10–100 g) | Identify exothermicity risks |

| Workup | Acid-base extraction (pH 4–5) | Isolate zwitterionic form for crystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.